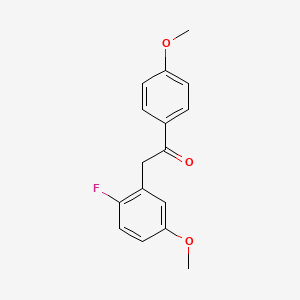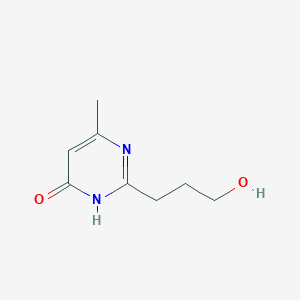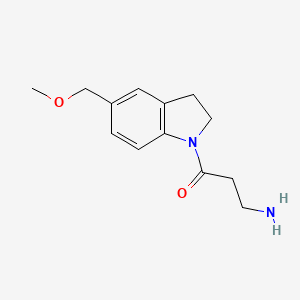
2-(((1-Hydroxycyclohexyl)methyl)amino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((1-Hydroxycyclohexyl)methyl)amino)phenol is an organic compound with a complex structure that includes a phenol group, a secondary amine, and a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Hydroxycyclohexyl)methyl)amino)phenol typically involves the reaction of a phenol derivative with a cyclohexylmethylamine under specific conditions. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with cyclohexylmethylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(((1-Hydroxycyclohexyl)methyl)amino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce cyclohexylmethylamines or cyclohexylmethanols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2-(((1-Hydroxycyclohexyl)methyl)amino)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(((1-Hydroxycyclohexyl)methyl)amino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s hydrophobic interactions, allowing it to bind more effectively to hydrophobic pockets in proteins. The secondary amine can participate in nucleophilic reactions, further contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Amino-1-(1-hydroxycyclohexyl)ethyl)phenol: This compound has a similar structure but with an additional ethyl group.
2-Phenylbenzo[d]thiazole: Although structurally different, it shares some functional similarities with 2-(((1-Hydroxycyclohexyl)methyl)amino)phenol.
Uniqueness
This compound is unique due to its combination of a phenol group, a secondary amine, and a cyclohexyl groupIts ability to undergo various chemical reactions and its potential for biological activity make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
2-[(1-hydroxycyclohexyl)methylamino]phenol |
InChI |
InChI=1S/C13H19NO2/c15-12-7-3-2-6-11(12)14-10-13(16)8-4-1-5-9-13/h2-3,6-7,14-16H,1,4-5,8-10H2 |
Clave InChI |
XYIJCWQXMCDHEC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CNC2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


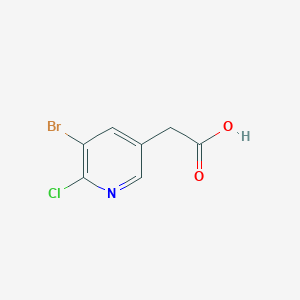
![7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane](/img/structure/B13346606.png)
![rel-(4aR,7aR)-1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one](/img/structure/B13346610.png)
![6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13346616.png)
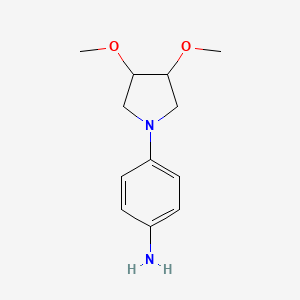

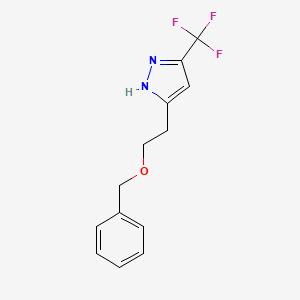
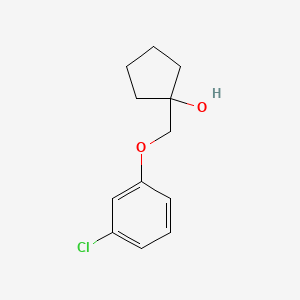
![(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13346667.png)

